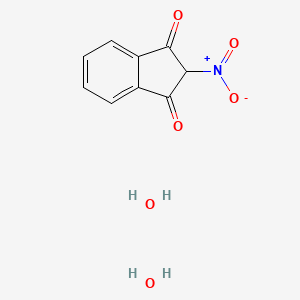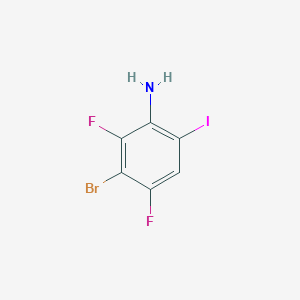
2-Nitro-1,3-Indandion-Dihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-1,3-indandione dihydrate is a chemical compound with the molecular formula C9H5NO4·2H2O. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This compound is known for its strong acidic properties and is often used in various chemical reactions and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Nitro-1,3-indandione dihydrate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
It’s known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
It’s known that indane-1,3-dione, a closely related compound, is used as an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for nlo applications .
Biochemical Pathways
It’s known that indane-1,3-dione, a closely related compound, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Vorbereitungsmethoden
2-Nitro-1,3-indandione dihydrate can be synthesized through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions, producing the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion . Another method includes the bromination of 2-nitro-1,3-indandione in water solution, which yields 2-bromo-2-nitro-1,3-indandione . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Nitro-1,3-indandione dihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and other by-products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: It reacts with pyridine and picolines to form 2-nitro-1,3-indandione pyridine salt and other products.
Common reagents used in these reactions include pyridine, picolines, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Nitro-1,3-indandione dihydrate can be compared with other similar compounds such as indane-1,3-dione and its derivatives. Indane-1,3-dione is a versatile building block used in numerous applications, and its derivatives, such as 2-nitro-1,3-indandione, possess unique properties that make them suitable for specific applications . Similar compounds include:
Indane-1,3-dione: Used in medicinal chemistry, organic electronics, and photopolymerization.
2-Bromo-2-nitro-1,3-indandione: Used in substitution reactions with pyridine and picolines.
2-Arylidene-1,3-indandiones: Used in the synthesis of spironitrocyclopropanes.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of 2-Nitro-1,3-indandione dihydrate.
Eigenschaften
IUPAC Name |
2-nitroindene-1,3-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4.2H2O/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14;;/h1-4,7H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWGGIKMVZYGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-].O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)
![N-{[1,1'-biphenyl]-4-yl}-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2357240.png)


![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)
![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2357253.png)

![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)
![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)
